molecular formula C23H28ClN3O3 B2661945 tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 866018-62-4

tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B2661945
CAS No.: 866018-62-4
M. Wt: 429.95
InChI Key: XFMYLPGKKYNJQC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a tetrahydropyrazine ring, a chlorobenzoyl group, and a tert-butyl ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps:

    Formation of the Tetrahydropyrazine Ring: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable amine.

    Attachment of the Tert-butyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyrazine ring, leading to the formation of pyrazine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyrazine derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new therapeutics, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions, while the tetrahydropyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-{[(4-fluorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate
  • Tert-butyl 4-(4-{[(4-bromobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate
  • Tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Uniqueness

The uniqueness of tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzoyl group, in particular, allows for unique interactions with biological targets that are not possible with other substituents.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

tert-butyl 4-[4-[[(4-chlorobenzoyl)amino]methyl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-23(2,3)30-22(29)27-14-12-26(13-15-27)20-10-4-17(5-11-20)16-25-21(28)18-6-8-19(24)9-7-18/h4-11H,12-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMYLPGKKYNJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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